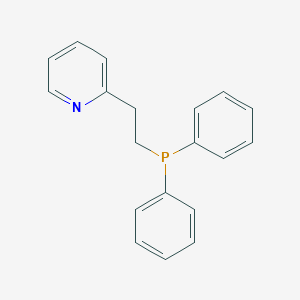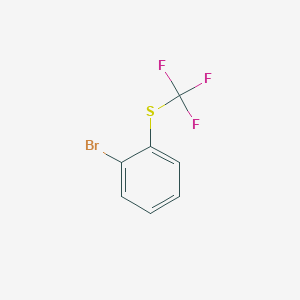
1-Bromo-2-(Trifluoromethylthio)Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(Trifluoromethylthio)Benzene is an organic compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol. It is a derivative of bromobenzene where a trifluoromethylthio group is attached to the benzene ring. This compound is used as an important intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-Bromo-2-(Trifluoromethylthio)Benzene can be achieved through several methods. One common method involves the reaction of bromobenzene with trifluoromethylthiolating agents under specific conditions. For example, the reaction can be carried out using trifluoromethylthiolating reagents such as trifluoromethylthiol copper complexes in the presence of a base . Another method involves the use of potassium bifluoride as a fluorinating agent for organoboronic acids . Industrial production methods typically involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(Trifluoromethylthio)Benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-Bromo-2-(Trifluoromethylthio)Benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.
Industry: The compound is used as an additive in materials such as polyurethane and optical coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(Trifluoromethylthio)Benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex as an intermediate, which then undergoes further reactions to yield the final product . The trifluoromethylthio group can also enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
1-Bromo-2-(Trifluoromethylthio)Benzene can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)bromobenzene: This compound has the trifluoromethylthio group attached to the para position of the benzene ring, whereas this compound has it attached to the ortho position.
Trifluoromethylthiobenzene: This compound lacks the bromine atom and has only the trifluoromethylthio group attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
1-bromo-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRJVJJQWGZKMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381396 |
Source


|
| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-72-0 |
Source


|
| Record name | 1-Bromo-2-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
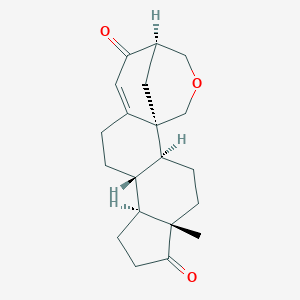
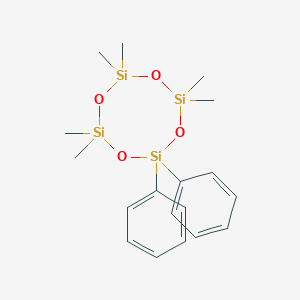
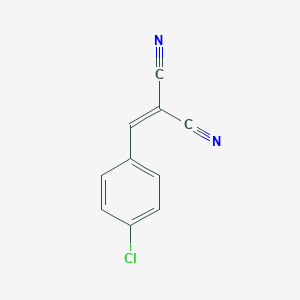
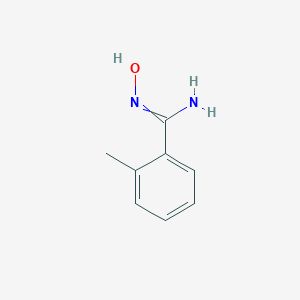
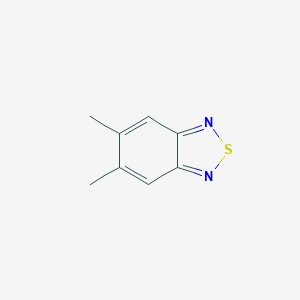
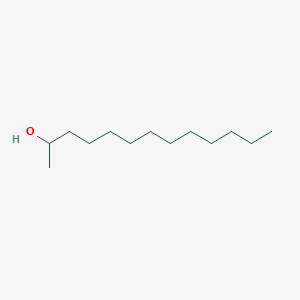
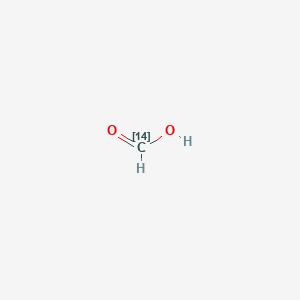
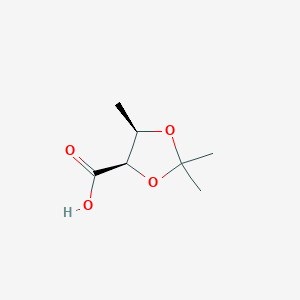
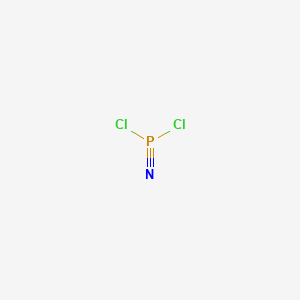
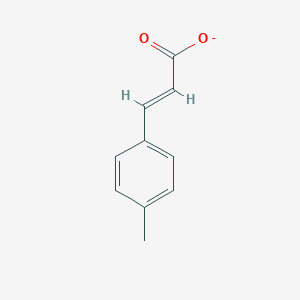
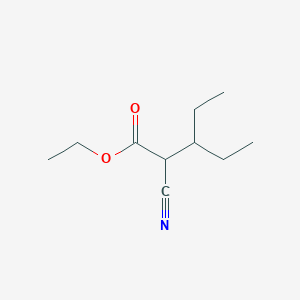
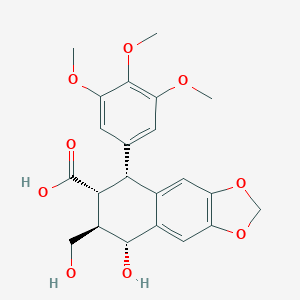
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
